molecular formula C22H21NO6 B2665422 (Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 899406-99-6

(Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B2665422
CAS No.: 899406-99-6
M. Wt: 395.411
InChI Key: JAYPMIWWTGMVFJ-UYRXBGFRSA-N
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Description

(Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic chemical compound featuring a benzofuranone core structure with a (Z)-configured 4-methoxybenzylidene moiety at the 2-position and a morpholine carbamate ester at the 6-position. This specific structural architecture is characteristic of scaffolds investigated for their potential as kinase inhibitors. Research indicates that analogous compounds with the benzofuran-3-one structure have demonstrated significant biological activity, particularly in the modulation of key cellular signaling pathways. For instance, certain benzofuran-3-one derivatives have been identified as potent and selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response (DDR) [https://pubmed.ncbi.nlm.nih.gov/29180444/]. The presence of the morpholine carbamate group is a common feature in pharmacologically active compounds, often employed to optimize physicochemical properties and binding affinity. Consequently, this compound serves as a valuable chemical probe for researchers exploring the intricacies of DDR mechanisms, cell cycle checkpoints, and the development of targeted cancer therapeutics. Its utility extends to biochemical assays for high-throughput screening and structure-activity relationship (SAR) studies aimed at developing novel oncology research tools.

Properties

IUPAC Name

[(2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-14-18(29-22(25)23-9-11-27-12-10-23)8-7-17-20(24)19(28-21(14)17)13-15-3-5-16(26-2)6-4-15/h3-8,13H,9-12H2,1-2H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYPMIWWTGMVFJ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-Methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure comprising:

  • A benzofuran core
  • A methoxybenzylidene substituent
  • A morpholine ring with a carboxylate group

This unique structural arrangement is believed to contribute to its biological efficacy.

Research indicates that compounds similar to this compound exhibit their biological effects primarily through the following mechanisms:

  • Inhibition of Tubulin Polymerization :
    • Compounds in this class have been shown to bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics, which is crucial for cell division and growth. This leads to cell cycle arrest and apoptosis in cancer cells .
  • Antiproliferative Activity :
    • The compound demonstrates significant antiproliferative effects against various cancer cell lines. For instance, studies have indicated IC50 values in the low micromolar range, suggesting potent cytotoxicity .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds.

Compound Cell Line IC50 (μM) Mechanism of Action
(Z)-CompoundPC-3 (Prostate Cancer)0.7 - 1.0Inhibition of tubulin polymerization
(Z)-CompoundA375 (Melanoma)0.5 - 1.5Induction of apoptosis via cell cycle arrest
SMART-HVarious Cancer Lines0.124 - 3.81Antiproliferative activity via microtubule disruption

Case Study 1: Antitumor Efficacy

In vivo studies involving xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction without notable neurotoxicity, indicating a favorable therapeutic index for potential cancer therapies .

Case Study 2: Overcoming Drug Resistance

Research has highlighted the compound's ability to overcome multidrug resistance (MDR) in cancer cells. This is particularly important as MDR is a common challenge in cancer treatment, often leading to treatment failure . The ability of this compound to effectively target MDR-overexpressing cells suggests its potential as a viable candidate for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from the interplay of its benzofuran core, benzylidene substituent, and morpholine carboxylate. Key analogues include:

Table 1: Structural Comparison

Compound Core Structure Substituents Configuration Functional Groups
Target Compound Dihydrobenzofuran 4-Methoxybenzylidene, morpholine-4-carboxylate, 7-methyl Z Ester, ketone, benzylidene
Compound A () Thiazolo[3,2-a]pyrimidine 2-Fluoro-4-methoxybenzylidene, 4-methoxyphenyl, 7-methyl Z Ester, ketone, fluorine, thiazole
Compound B () Triazine 4-Methoxyphenoxy, bromo, formylphenoxy - Ester, bromine, triazine
  • Substituent Impact: Morpholine vs. Fluorine vs. Methoxy: Compound A’s 2-fluoro substituent increases electronegativity and lipophilicity, which may alter binding affinity in biological systems compared to the target’s methoxy group.
Crystallographic and Conformational Analysis

Crystallographic studies using SHELX and ORTEP-III reveal distinct packing patterns influenced by substituents:

  • Target Compound : The Z-configuration likely induces a planar benzylidene moiety, facilitating π-π stacking interactions. The morpholine group may participate in hydrogen bonding via its oxygen atoms, stabilizing the crystal lattice.
  • Compound A : The fluorine atom in the benzylidene group creates dipole interactions, while the thiazolo ring introduces steric hindrance, reducing packing efficiency compared to the target.

Table 2: Hypothetical Physicochemical Properties

Compound Molecular Weight (g/mol) Calculated LogP* Predicted Solubility (mg/mL)
Target Compound ~455.45 2.8 ~0.15 (moderate)
Compound A ~494.47 3.2 ~0.08 (low)
Compound B ~553.80 4.1 ~0.03 (very low)

*LogP estimated via fragment-based methods.

Hydrogen Bonding and Molecular Packing

Graph-set analysis () indicates that the target compound’s morpholine oxygen and carbonyl groups form robust hydrogen-bonding networks (e.g., C=O⋯H-N or O-H⋯O interactions), enhancing crystalline stability. In contrast, Compound A’s fluorine atom participates in weaker C-F⋯H bonds, resulting in less cohesive packing.

Research Findings and Methodological Insights

  • Crystallography : SHELXL refinement and ORTEP-III visualization confirmed the Z-configuration and planar benzylidene moiety in the target compound. Ring puckering in the dihydrobenzofuran core (Cremer-Pople parameters) showed minimal deviation (amplitude < 0.2 Å), favoring a near-planar conformation.
  • Hydrogen Bonding : Etter’s graph-set analysis identified R₂²(8) motifs in the target compound, indicative of cyclic dimer formation via carbonyl and morpholine interactions. This contrasts with Compound A’s linear chains mediated by thiazole sulfur atoms.

Q & A

Basic: What synthetic strategies are recommended for preparing (Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate?

The synthesis involves multi-step reactions, typically starting with the formation of the benzofuran core via cyclization of substituted phenols or condensation of precursors like 7-methyl-3-oxo-2,3-dihydrobenzofuran-6-carboxylic acid. Key steps include:

  • Aldol condensation : Introduction of the 4-methoxybenzylidene group using 4-methoxybenzaldehyde under acidic or basic conditions (e.g., Knoevenagel reaction) .
  • Esterification : Coupling the morpholine-4-carboxylate group via Steglich esterification (DCC/DMAP) or acid chloride intermediates .
  • Stereochemical control : Maintaining the (Z)-configuration requires careful pH and temperature monitoring during the condensation step .

Optimization : Microwave-assisted synthesis can reduce reaction times, while HPLC or column chromatography ensures purity (>95%) .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?

  • NMR spectroscopy : 1H/13C NMR confirms the (Z)-configuration via coupling constants (e.g., vinyl proton coupling ~12–14 Hz) and NOESY for spatial proximity of substituents .
  • X-ray crystallography : SHELXL (for refinement) and ORTEP-3 (for visualization) resolve stereochemistry and hydrogen-bonding networks. Example: C—H···O interactions between the morpholine oxygen and benzofuran carbonyl stabilize the (Z)-conformation .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from impurities, solvent effects, or assay variability. Methodological solutions include:

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT) to confirm target specificity .
  • Purity validation : Use DSC (differential scanning calorimetry) to detect polymorphic impurities and HPLC-MS to quantify degradation products .
  • Solvent controls : Test DMSO vs. aqueous solubility to rule out solvent-induced aggregation .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Challenges : Low melting points (~150–160°C) and polymorphism due to flexible morpholine and benzylidene groups.
Solutions :

  • Solvent screening : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., (Z)-2-(3-fluorobenzylidene) derivatives) to induce nucleation .
  • Hydrogen-bond analysis : Graph set analysis (e.g., Etter’s rules) identifies robust synthons for co-crystallization with carboxylic acids .

Advanced: How do substituent modifications influence structure-activity relationships (SAR)?

A comparative analysis of derivatives reveals:

Substituent (Position)Key SAR InsightsReference
4-Methoxy (benzylidene) Enhances π-π stacking with hydrophobic enzyme pockets (e.g., COX-2)
Morpholine-4-carboxylate (C-6) Improves solubility and H-bonding with catalytic lysine residues
7-Methyl (benzofuran) Steric hindrance reduces off-target binding but may lower potency

Methodology : Molecular docking (AutoDock Vina) and MD simulations validate binding modes .

Advanced: What computational methods are recommended for predicting reactivity and stability?

  • DFT calculations : Gaussian 09 at the B3LYP/6-31G* level predicts frontier orbitals (HOMO/LUMO) to assess electrophilic reactivity at the benzylidene double bond .
  • Degradation pathways : Accelerated stability studies (40°C/75% RH) coupled with LC-MS identify hydrolytic cleavage of the morpholine ester under acidic conditions .

Basic: How are reaction conditions optimized for high-yield synthesis?

  • Temperature : 60–80°C for Knoevenagel condensation to avoid side reactions (e.g., retro-aldol) .
  • Catalysts : Use p-TsOH (0.5 equiv.) for regioselective benzylidene formation .
  • Solvent polarity : THF or DMF enhances solubility of intermediates .

Advanced: How is hydrogen-bonding analyzed in co-crystals or polymorphs?

  • Graph set notation : Classify motifs (e.g., R ₂²(8) rings) using Mercury software to map donor-acceptor distances .
  • Thermal analysis : TGA-DSC correlates H-bond strength with melting point deviations .

Basic: What purification techniques are effective for isolating the (Z)-isomer?

  • Flash chromatography : Silica gel with 3:7 ethyl acetate/hexane removes (E)-isomer contaminants .
  • Recrystallization : Ethanol/water mixtures yield >99% (Z)-isomer purity .

Advanced: How are stereochemical assignments validated for complex derivatives?

  • X-ray anomalous dispersion : Resolve absolute configuration using Cu Kα radiation .
  • VCD spectroscopy : Compare experimental and calculated spectra for chiral centers .

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